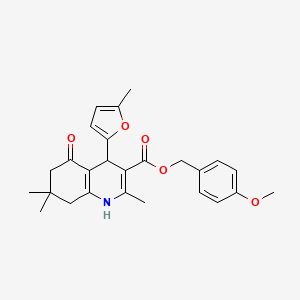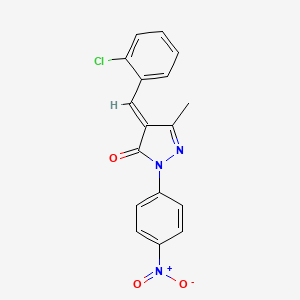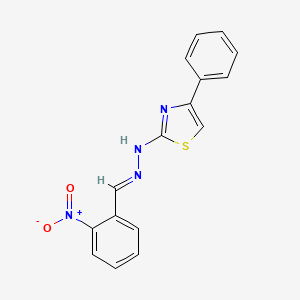![molecular formula C20H17N3O B3893966 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-phenyl-2-propen-1-one](/img/structure/B3893966.png)
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-phenyl-2-propen-1-one
Overview
Description
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-phenyl-2-propen-1-one, also known as DMPIB, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPIB is a synthetic compound that belongs to the pyrazolo[1,5-a]benzimidazole family.
Mechanism of Action
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-phenyl-2-propen-1-one exerts its biological effects by targeting various cellular pathways. It has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. This compound has also been found to activate the caspase pathway, leading to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activity of COX-2, an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and pain, and generate singlet oxygen in photodynamic therapy. This compound has also been shown to inhibit the activity of several enzymes, including protein kinases and COX-2, and reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-phenyl-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also shown promising results in various scientific research applications, making it a potentially useful tool for studying cellular pathways and developing new therapies. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not well understood. Additionally, this compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-phenyl-2-propen-1-one research. One possible direction is to further investigate its potential as an anticancer agent. This compound has shown promising results in inhibiting the proliferation of cancer cells, and further studies could explore its efficacy in different types of cancer and in combination with other therapies. Another potential direction is to investigate its use as a photosensitizer in photodynamic therapy. This compound has been found to generate singlet oxygen and induce cell death in cancer cells, and further studies could explore its potential in clinical applications. Additionally, this compound could be studied for its potential use in other therapeutic areas, such as anti-inflammatory and analgesic agents.
Scientific Research Applications
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-phenyl-2-propen-1-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the proliferation of cancer cells in vitro and in vivo. This compound has also been investigated for its anti-inflammatory and analgesic properties, as it has been shown to reduce inflammation and pain in animal models. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, as it has been found to generate singlet oxygen and induce cell death in cancer cells.
properties
IUPAC Name |
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-19(18(24)13-12-15-8-4-3-5-9-15)20-22(2)16-10-6-7-11-17(16)23(20)21-14/h3-13H,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHRBFZNKSGPIP-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)/C=C/C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3893891.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-4-nitrobenzamide](/img/structure/B3893898.png)
![4-(2,4-dimethylphenyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3893904.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893912.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)propanohydrazide](/img/structure/B3893936.png)

![4-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3893948.png)
![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3893973.png)
![2-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3893986.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B3893993.png)
![ethyl 5-(2-fluorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3893998.png)
![{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B3894001.png)